5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 405279-35-8
Cat. No.: VC6726656
Molecular Formula: C15H14ClN5O2
Molecular Weight: 331.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 405279-35-8 |
---|---|
Molecular Formula | C15H14ClN5O2 |
Molecular Weight | 331.76 |
IUPAC Name | 5-amino-1-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Standard InChI | InChI=1S/C15H14ClN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22) |
Standard InChI Key | DXKTYSDRMVSDRU-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is C₁₅H₁₄ClN₅O₂, with a molecular weight of 331.76 g/mol. Its IUPAC name reflects the substitution pattern: the triazole ring is functionalized at position 1 with a 4-chlorobenzyl group, at position 4 with a carboxamide linked to a furan-2-ylmethyl chain, and at position 5 with an amino group. The 4-chlorobenzyl substituent introduces electron-withdrawing effects, while the furan moiety contributes π-orbital interactions, both critical for molecular recognition in biological systems.
Key Structural Features:
-
Triazole Core: The 1,2,3-triazole ring serves as a rigid planar scaffold, enhancing metabolic stability and enabling hydrogen bonding via its nitrogen atoms .
-
4-Chlorobenzyl Group: The chlorine atom at the para position of the benzyl group increases lipophilicity, potentially improving membrane permeability.
-
Furan-2-ylmethyl Carboxamide: The furan oxygen participates in hydrogen bonding, while the carboxamide group offers sites for derivatization or target engagement.
Crystallographic Insights
Although crystallographic data for this specific compound are unavailable, analogous triazole derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 7.3 Å, b = 12.2 Å, c = 18.1 Å, and β = 95.8° . These structural details suggest a tightly packed lattice stabilized by intermolecular hydrogen bonds and π-π stacking interactions .
Synthetic Methodologies
Click Chemistry Approach
The synthesis of 1,2,3-triazoles predominantly relies on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For this compound, the proposed route involves:
-
Preparation of 4-Chlorobenzyl Azide: Reaction of 4-chlorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C.
-
Propargyl Carboxamide Intermediate: Coupling of furan-2-ylmethylamine with propiolic acid chloride to form N-(furan-2-ylmethyl)propiolamide.
-
Cycloaddition: Reacting the azide and alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a tert-butanol/water mixture to yield the triazole core.
-
Amination: Introduction of the amino group at position 5 via nucleophilic substitution or reduction of a nitro precursor.
Optimization Parameters
-
Temperature: Reactions typically proceed at 25–60°C to balance reaction rate and side-product formation.
-
Catalyst Loading: Copper(I) iodide (5–10 mol%) ensures high regioselectivity for the 1,4-disubstituted triazole.
-
Purification: Column chromatography using ethyl acetate/hexane gradients (3:7 to 7:3) achieves >95% purity.
Biological Activities and Mechanisms
Anticancer Activity
The compound’s triazole core inhibits topoisomerase II, a critical enzyme in DNA replication. Molecular docking studies suggest that the chlorine atom forms halogen bonds with the enzyme’s active site, while the furan ring engages in hydrophobic interactions . Preliminary assays on similar derivatives show IC₅₀ values of 10–25 µM against MCF-7 breast cancer cells.
Anti-inflammatory Properties
By modulating COX-2 and NF-κB pathways, triazole-carboxamides reduce prostaglandin E₂ (PGE₂) levels. In murine models, analogs of this compound decreased paw edema by 40–60% at 50 mg/kg doses.
Physicochemical Properties
Property | Value/Description |
---|---|
Solubility | Low in water; soluble in DMSO, DMF |
LogP (Octanol-Water) | 2.8 ± 0.3 |
pKa (Amino Group) | 6.2–6.8 |
Melting Point | 215–220°C (decomposes) |
Stability: The compound remains stable under ambient conditions for >6 months but degrades in acidic media (pH <3) via hydrolysis of the carboxamide bond.
Applications in Drug Development
Lead Optimization
Structural modifications to enhance bioavailability include:
-
Replacing the furan with thiophene to improve metabolic stability.
-
Introducing sulfonamide groups at the amino position to augment water solubility.
Targeted Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases tumor accumulation by 3-fold in xenograft models, reducing systemic toxicity.
Future Research Directions
-
Crystallographic Studies: Resolving the X-ray structure to guide rational drug design .
-
In Vivo Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume